molecular formula C7H17ClN2 B3046076 N,N-Diethylazetidin-3-amine hydrochloride CAS No. 1190322-61-2

N,N-Diethylazetidin-3-amine hydrochloride

Cat. No.: B3046076
CAS No.: 1190322-61-2
M. Wt: 164.67
InChI Key: NFZYOEKWNCKEMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Diethylazetidin-3-amine hydrochloride is a chemical compound with the molecular formula C7H17ClN2 and a molecular weight of 164.68 g/mol . It is primarily used for research purposes and is not intended for human use . This compound is known for its unique structure, which includes an azetidine ring, making it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethylazetidin-3-amine hydrochloride typically involves the reaction of azetidine with diethylamine in the presence of hydrochloric acid. The reaction conditions often include:

Industrial Production Methods

While specific industrial production methods are not widely documented, the bulk synthesis of this compound likely follows similar principles to laboratory synthesis but on a larger scale. This includes stringent control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N,N-Diethylazetidin-3-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N,N-Diethylazetidin-3-amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Diethylazetidin-3-amine hydrochloride involves its interaction with specific molecular targets. The azetidine ring structure allows it to bind to various receptors and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Diethylazetidin-3-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized research applications .

Biological Activity

N,N-Diethylazetidin-3-amine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

The biological activity of this compound primarily involves its interaction with various receptor systems in the body. Notably, it has been studied for its effects on the histamine H3 receptor, which plays a significant role in cognitive functions, sleep regulation, and appetite control. By acting as an antagonist or inverse agonist at this receptor, the compound may influence neurotransmitter release and modulate physiological responses related to cognition and metabolism .

Biological Activities

  • Cognitive Enhancement : Research indicates that compounds similar to this compound may enhance cognitive functions by blocking histamine H3 receptors. This blockade can lead to increased levels of neurotransmitters such as acetylcholine and norepinephrine in the brain, potentially improving memory and learning capabilities .
  • Appetite Regulation : The modulation of H3 receptors also suggests potential applications in obesity treatment. By influencing appetite-regulating pathways, this compound could help manage body weight and metabolic disorders .
  • Anti-inflammatory Effects : Preliminary studies have suggested that derivatives of azetidine compounds exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
Cognitive EnhancementH3 receptor antagonism
Appetite RegulationModulation of neurotransmitter release
Anti-inflammatory EffectsInhibition of inflammatory mediators

Case Study: Cognitive Enhancement in Rodent Models

In a study conducted on rodent models, administration of this compound resulted in significant improvements in memory retention tasks compared to control groups. The results indicated increased acetylcholine levels in the hippocampus, supporting the hypothesis that H3 receptor antagonism enhances cognitive function .

Case Study: Effects on Appetite

Another study investigated the effects of this compound on feeding behavior in mice. Mice treated with this compound showed a marked decrease in food intake over a specified period, suggesting potential applications for weight management therapies .

Safety and Toxicity

While initial findings are promising regarding the biological activities of this compound, safety assessments are crucial. Toxicological studies are necessary to evaluate any adverse effects associated with long-term use or high dosages. Current data suggest low toxicity; however, comprehensive studies are required to establish safety profiles for clinical applications.

Properties

IUPAC Name

N,N-diethylazetidin-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.ClH/c1-3-9(4-2)7-5-8-6-7;/h7-8H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFZYOEKWNCKEMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1CNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190322-61-2
Record name 3-Azetidinamine, N,N-diethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190322-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.